molecular formula C6H5BrFN B1280754 5-Bromo-2-fluoro-3-methylpyridine CAS No. 29312-98-9

5-Bromo-2-fluoro-3-methylpyridine

Cat. No. B1280754
CAS RN: 29312-98-9
M. Wt: 190.01 g/mol
InChI Key: JLCVSFDCHKCISN-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-methylpyridine is a chemical compound with the molecular formula C6H5BrFN . It is an important intermediate in organic synthesis, with applications in pharmaceuticals, organic synthesis, organic solvents, production of dyes, pesticides, and spices .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-3-methylpyridine consists of a pyridine ring substituted with a bromine atom at the 5th position, a fluorine atom at the 2nd position, and a methyl group at the 3rd position . The average mass of the molecule is 190.013 Da and the monoisotopic mass is 188.958939 Da .


Physical And Chemical Properties Analysis

5-Bromo-2-fluoro-3-methylpyridine is a colorless to light yellow liquid . It has a melting point of -3°C and a boiling point of 204-205°C . The density of the compound is 1.518g/cm³ . It is slightly soluble in water and soluble in most organic solvents .

Scientific Research Applications

Application 1: Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

  • Summary of the Application: 5-Bromo-2-fluoro-3-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors. These inhibitors are being studied for their potential therapeutic applications in cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
  • Methods of Application or Experimental Procedures: The synthesis of these inhibitors involves starting from 2-fluoro-4-methylpyridine. The optimized protocol avoids the use of palladium as a catalyst and is more diverse and versatile .
  • Results or Outcomes: The optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors increased the overall yield from 3.6% to 29.4%. Biological data demonstrated that the (S)-enantiomer of the inhibitor is two times more potent .

Application 2: Intermediate in Organic Synthesis

  • Summary of the Application: 5-Bromo-2-fluoro-3-methylpyridine is an important intermediate in organic synthesis . It is used in the production of various organic compounds.

Application 3: Production of Dyes

  • Summary of the Application: 5-Bromo-2-fluoro-3-methylpyridine is used in the production of dyes . These dyes can be used in various industries such as textiles, plastics, and printing.

Application 4: Preparation of 2:2’-dipyridyl and its derivatives

  • Summary of the Application: 5-Bromo-2-fluoro-3-methylpyridine can act as the raw material to prepare 2:2’-dipyridyl and its derivatives .

Application 5: Synthesis of Biaryls

  • Summary of the Application: 5-Bromo-2-fluoro-3-methylpyridine may be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle .

Safety And Hazards

5-Bromo-2-fluoro-3-methylpyridine may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using only in well-ventilated areas, avoiding breathing dust/fumes, wearing protective equipment, and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-2-fluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCVSFDCHKCISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476611
Record name 5-Bromo-2-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-3-methylpyridine

CAS RN

29312-98-9
Record name 5-Bromo-2-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-fluoro-3-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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